(R)-N-(1-phenylethyl)acetamide
(R)-N-(1-phenylethyl)acetamide
(R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine.
Brand Name:
Vulcanchem
CAS No.:
36283-44-0
VCID:
VC21152946
InChI:
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
SMILES:
CC(C1=CC=CC=C1)NC(=O)C
Molecular Formula:
C10H13NO
Molecular Weight:
163.22 g/mol
(R)-N-(1-phenylethyl)acetamide
CAS No.: 36283-44-0
Cat. No.: VC21152946
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine. |
|---|---|
| CAS No. | 36283-44-0 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide |
| Standard InChI | InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 |
| Standard InChI Key | PAVMRYVMZLANOQ-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)C |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C |
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